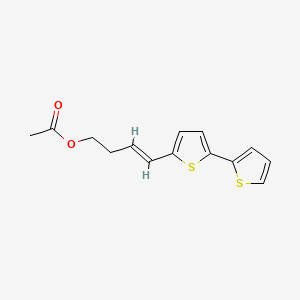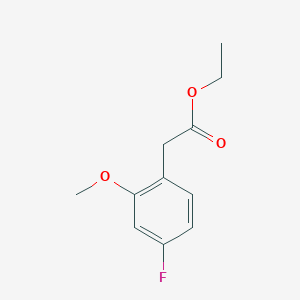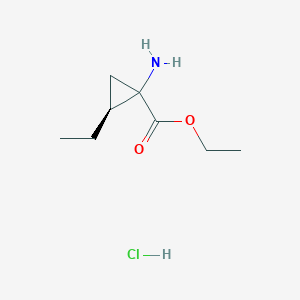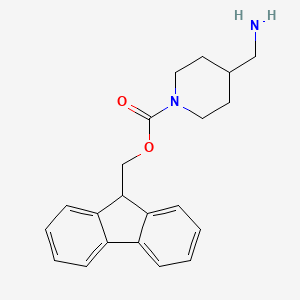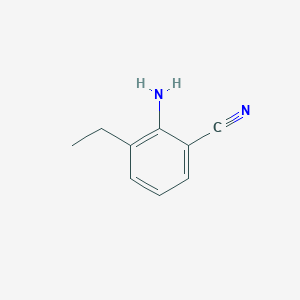![molecular formula C9H16O B13126972 (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is a chiral compound with a bicyclic structure. It is known for its unique stereochemistry and is often used in various chemical and pharmaceutical applications due to its specific configuration and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the enantioselective reduction of bicyclo[2.2.1]heptan-2-one using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -10°C to 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction can lead to the formation of more reduced products, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride, thionyl chloride, or other halogenating agents.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-2-one or bicyclo[2.2.1]heptan-2-al.
Reduction: More reduced alcohols or hydrocarbons.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is used in various scientific research applications, including:
Chemistry: As a chiral building block in asymmetric synthesis and catalysis.
Biology: In the study of enzyme-substrate interactions and stereospecific biochemical processes.
Medicine: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary or catalyst, influencing the stereochemistry of the reaction. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, affecting biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol
- Bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-al
Uniqueness
(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(1S)-1-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]ethanol |
InChI |
InChI=1S/C9H16O/c1-6(10)9-5-7-2-3-8(9)4-7/h6-10H,2-5H2,1H3/t6-,7+,8-,9-/m0/s1 |
InChI-Schlüssel |
BTAZDKRYLLXTRA-KZVJFYERSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1C[C@@H]2CC[C@H]1C2)O |
Kanonische SMILES |
CC(C1CC2CCC1C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
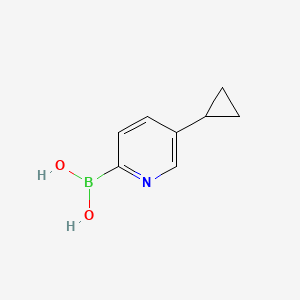
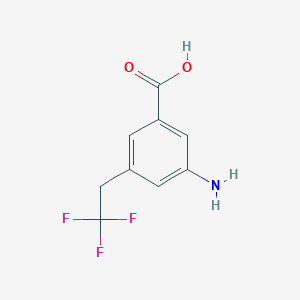

![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
